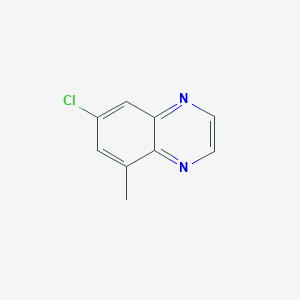

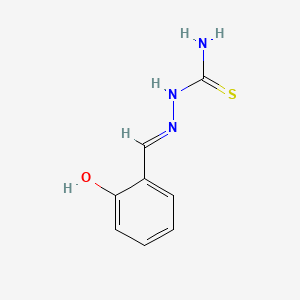

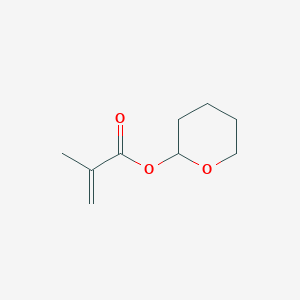

![molecular formula C24H19N B3029185 N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine CAS No. 570391-47-8](/img/structure/B3029185.png)

N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine

Overview

Description

The compound "N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine" is not directly mentioned in the provided papers. However, the papers discuss various related amines and their synthesis, which can provide insights into the synthesis and properties of similar biphenyl amines. For instance, N,N-Diarylthiophen-2-amine units, which are structurally related to the biphenyl amines, are of interest for optoelectronic devices and can be synthesized using Buchwald–Hartwig cross-coupling reactions .

Synthesis Analysis

The synthesis of amines is a well-studied area, and the papers provided offer several methods that could be adapted for the synthesis of "this compound". For example, N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, which could potentially be applied to the synthesis of biphenyl amines . Additionally, the synthesis of N-arylpyrroles and allylic amines through reactions involving unfunctionalized dienes, nitroarenes, and carbon monoxide under catalysis by Ru(CO)3(Ar-BIAN) could provide a pathway for the synthesis of related biphenyl amines .

Molecular Structure Analysis

The molecular structure of amines can be characterized using various spectroscopic techniques. For instance, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was studied using NMR spectroscopy and X-ray crystallography, revealing its tautomeric form in the solid state . These techniques could be employed to analyze the molecular structure of "this compound" to determine its conformation and electronic properties.

Chemical Reactions Analysis

The papers describe several chemical reactions involving amines. For example, the synthesis of N-glycosyl amines involves the reaction between saccharides and aromatic amines . While not directly related to biphenyl amines, these reactions highlight the versatility of amines in forming bonds with various functional groups, which could be relevant for the functionalization of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of amines can be deduced from their synthesis and molecular structure. For example, the optoelectronic properties of N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine suggest that biphenyl amines could also exhibit interesting electronic properties . The solubility, melting points, and stability of these compounds can be inferred from their structural analogs and the substituents present on the aromatic rings.

Scientific Research Applications

Optoelectronic Device Synthesis

N,N-Diarylthiophen-2-amine units, including variants of N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine, are significant in synthesizing optoelectronic devices. A study demonstrated the synthesis of a similar compound through Buchwald–Hartwig cross-coupling reaction, indicating its potential in developing materials for optoelectronic applications (Chmovzh & Rakitin, 2021).

Novel Molecules for Security Inks

Research has developed novel V-shaped molecules structurally related to this compound. These molecules have shown potential in applications such as security inks, utilizing their morphology-dependent fluorochromism, which is responsive to mechanical force or pH stimuli (Lu & Xia, 2016).

Organic Light-Emitting Diodes (OLEDs)

A synthesized hole-transporting material, including a derivative of this compound, was found effective in OLED devices, exhibiting improved performance over standard materials. This study highlights its utility in high-temperature applications of OLEDs and other organic electronic devices due to its excellent thermal and morphological stability (Zhiguo et al., 2015).

Ligand Synthesis in Organotellurium Compounds

In a study focusing on organotellurium compounds, a new compound based on [1,1'-biphenyl]-4-amine was prepared. The study aimed to understand the electronic properties of these compounds, indicating their potential application in developing new organotellurium compounds with specific electronic characteristics (Mokhtar & Al-Saadawy, 2022).

Application in Fluorescence Sensing

Newly synthesized intermolecular charge transfer materials, including derivatives of this compound, have been used as Fe3+ fluorescence sensors. These materials exhibit high selectivity and sensitivity to Fe3+, demonstrating their potential in developing sensitive fluorescence-based sensors (Zhang et al., 2018).

Mechanism of Action

Target of Action

It’s known that biphenyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that biphenyl compounds can undergo nucleophilic aromatic substitution (nas) reactions, where a strong nucleophile displaces a proton off of the carbon alpha to an electron-withdrawing substituent, forming an unstable intermediate .

Biochemical Pathways

It’s known that biphenyl compounds can be degraded via the protocatechuate (pca) 4,5-cleavage pathway or multiple 3-o-methylgallate (3mga) catabolic pathways .

Pharmacokinetics

Pharmacokinetic principles suggest that the compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

Biphenyl compounds are known to interact with various enzymes and receptors, potentially leading to a variety of cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine. For instance, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances .

properties

IUPAC Name |

3-phenyl-N-(4-phenylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-3-8-19(9-4-1)21-14-16-23(17-15-21)25-24-13-7-12-22(18-24)20-10-5-2-6-11-20/h1-18,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFNUYPFWSRMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

570391-47-8 | |

| Record name | N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

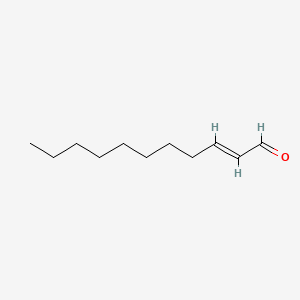

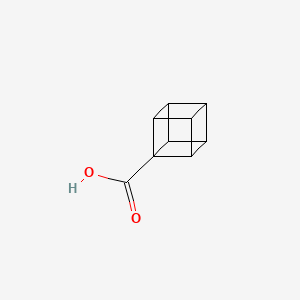

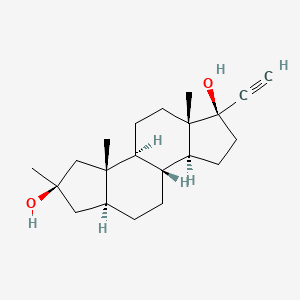

![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)

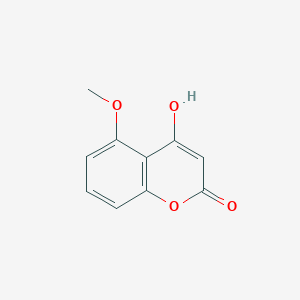

![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)